2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C16H18N4O5 |
|---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
2-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H18N4O5/c1-8-17-16-18-10(15(21)22)7-11(20(16)19-8)9-5-12(23-2)14(25-4)13(6-9)24-3/h5-7,11H,1-4H3,(H,21,22)(H,17,18,19) |
InChI Key |
QOTBMFCMCOPGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and β-keto esters under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: This step often involves nucleophilic substitution reactions where the trimethoxyphenyl group is introduced using reagents like trimethoxybenzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example:
- The compound has been tested against breast cancer cell lines (MCF-7), showing promising cytotoxic effects at specific concentrations .
Antimicrobial Properties
Compounds within the triazolopyrimidine family have shown broad-spectrum antimicrobial activity. The mechanism typically involves the inhibition of key enzymes or pathways in microbial cells. Notably:
- Similar compounds have been reported to exhibit activity against bacteria and fungi by disrupting their metabolic processes .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. It may interact with various enzymes involved in critical biochemical pathways:
- Phosphodiesterase Inhibition : Compounds like this one can inhibit phosphodiesterase enzymes, influencing cyclic nucleotide levels and affecting cardiovascular functions .
Case Studies and Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group can bind to active sites of enzymes, inhibiting their activity. The triazolopyrimidine core can interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Compound 6 (2,7-Diaryl-triazolo[1,5-a]pyrimidine)
- Structure : Features 4′-methoxy-3′-hydroxyphenyl (position 2) and 3,4,5-trimethoxyphenyl (position 7).
- Activity: Demonstrates low nanomolar antiproliferative activity (IC₅₀ = 60 nM against HeLa cells) and inhibits tubulin polymerization 3-fold more effectively than parent compounds. This highlights the importance of diaryl substitution for potency .
Cevipabulin (TTI-237, 2b)
- Structure : Des-methyl analog of compound 2a, with a 3,4,5-trimethoxyphenyl group at position 6.
- Activity : Competes with vinca alkaloids for tubulin binding, disrupting microtubule integrity (IC₅₀ = 9.9 µM for tubulin inhibition). The absence of a 5-carboxylic acid group may limit solubility compared to the target compound .
Compound 5a (2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide)
- Structure : Carboxamide at position 6 instead of carboxylic acid.
- The carboxamide group may reduce ionization and membrane permeability compared to the carboxylic acid .
Use of 4,4’-Trimethylenedipiperidine (TMDP)
- Advantages: TMDP, a non-flammable, recyclable catalyst, enables eco-friendly synthesis of triazolopyrimidines in water/ethanol (1:1 v/v) or molten states (65°C). Yields exceed 75% for dihydro derivatives, comparable to traditional methods using piperidine .
- Comparison : Piperidine-based syntheses face regulatory hurdles due to toxicity and flammability. TMDP mitigates these issues, aligning with green chemistry principles .
Biginelli-Like Multicomponent Reactions
- Conditions: Acidic (citric acid/EtOH) or ionic liquid (IL)-mediated protocols yield regioselective products. For example, ethyl 2-amino-7-methyl-5-phenyl-TZP-6-carboxylate (55% yield in AcOH) vs. ethyl 2-amino-5-methyl-7-phenyl-TZP-6-carboxylate (40% yield in ILs) .
- Comparison : The target compound’s synthesis may benefit from TMDP or ILs to optimize regioselectivity and reduce hazardous waste.
Physicochemical Properties
Key Findings
- Positional Effects : The 7-position 3,4,5-trimethoxyphenyl group is essential for tubulin binding, while substitutions at positions 2 and 6 modulate potency and solubility .
- Functional Groups : Carboxylic acids (e.g., target compound) improve water solubility over carboxamides (e.g., 5a) but may require prodrug strategies for bioavailability .
- Synthesis : TMDP and IL-based methods offer safer, higher-yield alternatives to traditional catalysts like piperidine .
Biological Activity
2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the class of triazolopyrimidines. Its molecular formula is C16H18N4O5, with a molecular weight of 346.34 g/mol. The compound has shown significant potential in various biological activities, particularly in cancer treatment and antimicrobial effects.
Chemical Structure
The chemical structure of this compound includes a triazole ring fused with a pyrimidine ring along with a carboxylic acid functional group. Its structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H18N4O5 |
| Molecular Weight | 346.34 g/mol |
| LogP | 1.1203 |
| Polar Surface Area | 88.929 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Recent studies have highlighted the anticancer properties of triazolopyrimidine derivatives, including the compound . Research indicates that these compounds can exhibit potent antiproliferative activities against various cancer cell lines.
- Cell Line Studies : The compound has been tested against several human cancer cell lines such as MGC-803, HCT-116, and MCF-7. For instance:
- Compound H12 (a derivative) showed IC50 values of 9.47 µM for MGC-803 and 9.58 µM for HCT-116 cells, suggesting strong antiproliferative effects compared to standard treatments like 5-Fluorouracil (5-Fu) .
- Mechanistically, these compounds have been shown to inhibit key signaling pathways such as the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2 and associated proteins .
The mechanism of action for 2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells.
- Targeting Signaling Pathways : It interferes with the ERK signaling pathway and other related pathways like AKT signaling .
Antimicrobial Activity
Beyond its anticancer properties, triazolopyrimidine derivatives have also demonstrated antimicrobial activity. Studies suggest that these compounds can inhibit bacterial growth effectively against various strains.
Summary of Key Findings
| Activity | Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MGC-803 | 9.47 | ERK pathway inhibition |
| Antiproliferative | HCT-116 | 9.58 | Cell cycle arrest |
| Antiproliferative | MCF-7 | 13.1 | Induction of apoptosis |
Case Studies
Several case studies have been documented regarding the biological activity of triazolopyrimidine derivatives:
- Study on Compound H12 : In a comparative analysis with existing chemotherapeutics, compound H12 exhibited superior efficacy in inhibiting tumor growth in vitro and induced apoptosis through modulation of signaling pathways .
- Antimicrobial Assessment : In another study focusing on antimicrobial properties, various derivatives were tested against pathogenic bacteria and showed promising results compared to standard antibiotics .
Q & A
Q. What are the optimized synthetic routes for 2-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving 5-amino-triazoles, aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), and β-keto esters. A green chemistry approach using water/ethanol (1:1 v/v) as solvents and eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP) is recommended. TMDP acts as a Lewis base and hydrogen-bond acceptor, enabling high yields (85–92%) under reflux conditions (65–80°C, 6–24 hours). This method avoids toxic catalysts and hazardous solvents .
Q. How is the structural integrity of the compound confirmed during synthesis?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methoxy groups on phenyl, methyl on triazolo-pyrimidine).
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks).
- X-ray crystallography : For unambiguous confirmation of fused-ring geometry and hydrogen-bonding interactions in solid-state structures .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility is pH-dependent due to the carboxylic acid group. In aqueous buffers (pH 7.4), partial ionization improves solubility (~0.5–1.2 mg/mL). Stability studies (HPLC monitoring) show degradation <5% over 72 hours at 25°C. For long-term storage, lyophilization in amber vials at -20°C is recommended to prevent oxidation of methoxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency and toxicity when selecting additives for synthesis?
- Methodological Answer : While TMDP offers high efficiency and recyclability (5 cycles with <5% yield loss), its toxicity profile (LD50 = 320 mg/kg in rats) requires careful handling. Alternatives like APTS (3-aminopropyltriethoxysilane) in ethanol reduce toxicity but may lower yields (~70–75%). Researchers must balance green chemistry principles with safety protocols (e.g., fume hoods, PPE) and validate catalyst performance via kinetic studies (e.g., reaction monitoring via TLC or in situ IR) .
Q. What mechanistic insights explain the regioselectivity of triazolo-pyrimidine ring formation?
- Methodological Answer : The reaction proceeds through a domino mechanism:
- Step 1 : Condensation of β-keto ester with aldehyde forms a chalcone intermediate.
- Step 2 : Cyclocondensation with 5-amino-triazole generates the pyrimidine ring.
- Step 3 : Intramolecular cyclization (via nucleophilic attack by triazole N2) forms the fused triazolo-pyrimidine system.
Computational studies (DFT) show that electron-donating groups (e.g., methoxy on phenyl) stabilize transition states, favoring 7-substitution over 5-substitution .
Q. How can researchers validate the compound’s pharmacological activity against conflicting biological data?
- Methodological Answer :
- In vitro assays : Test antiproliferative activity (MTT assay) across cancer cell lines (e.g., MCF-7, HeLa) with IC50 values compared to controls (e.g., doxorubicin).
- Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding to kinases (e.g., EGFR, CDK2).
- SAR studies : Modify substituents (e.g., replace 3,4,5-trimethoxyphenyl with hydroxyphenyl) to assess impact on potency. Discrepancies in activity may arise from assay conditions (e.g., serum interference, incubation time) .
Q. What advanced analytical methods are critical for purity assessment and impurity profiling?
- Methodological Answer :
- HPLC-DAD/MS : Detect impurities at 0.1% levels using C18 columns (acetonitrile/0.1% formic acid gradient).
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- XRD : Identify crystalline polymorphs that may affect bioavailability.
- Stability-indicating methods : Forced degradation (heat, light, oxidation) followed by LC-MS to identify degradation products (e.g., demethylation of methoxy groups) .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
